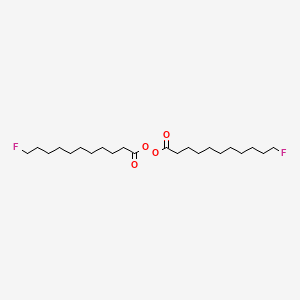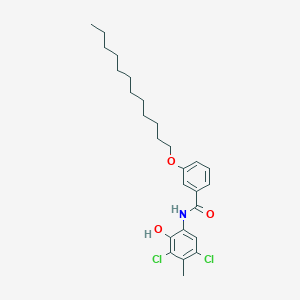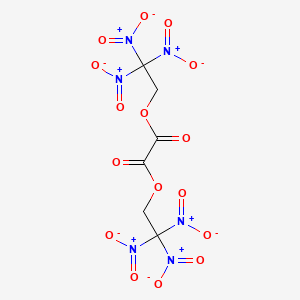
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound that belongs to the class of triazatriborinanes. These compounds are characterized by their unique triazine ring structure, which is fused with boron atoms. The presence of phenyl and ethenyl groups further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of triazine derivatives with boron-containing reagents. One common method includes the use of trivalent tertiary phosphines as catalysts to promote the formation of the triazine-boron ring structure . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the triazine ring into more reactive intermediates.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various boron-containing intermediates and derivatives, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, promoting various modern organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mecanismo De Acción
The mechanism by which 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The triazine-boron ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved include single-electron-transfer (SET) reactions and other radical-mediated processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazatriborinanes and triazine derivatives, such as:
- 2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Various cycloalkanes and their derivatives
Uniqueness
What sets 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane apart is its unique combination of phenyl, ethenyl, and triazine-boron ring structures. This combination provides enhanced stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
126583-50-4 |
|---|---|
Fórmula molecular |
C28H28B3N3 |
Peso molecular |
439.0 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C28H28B3N3/c1-4-24-20-22-25(23-21-24)31-33(27-16-10-6-11-17-27)29(2)32(26-14-8-5-9-15-26)30(3)34(31)28-18-12-7-13-19-28/h4-23H,1H2,2-3H3 |
Clave InChI |
KVXOSHAMBJZJSC-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=C(C=C3)C=C)C4=CC=CC=C4)C)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)

![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)

![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)


![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)
